1-Chloro-N-methylisoquinolin-5-amine is a chemical compound with the molecular formula and a molecular weight of 192.64 g/mol. It is classified as a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. This compound is recognized for its utility in various scientific research applications, particularly in medicinal chemistry, materials science, and biological research. The compound typically exhibits a purity of around 95% when sourced from chemical suppliers.
1-Chloro-N-methylisoquinolin-5-amine can be sourced from chemical suppliers such as BenchChem and PubChem. It is classified under the category of amines and heterocycles, specifically as a chloro-substituted isoquinoline derivative. The presence of the chlorine atom at the 1-position of the isoquinoline ring is significant for its reactivity and biological activity.
The synthesis of 1-Chloro-N-methylisoquinolin-5-amine can be achieved through several methods, with one common approach being the chlorination of N-methylisoquinolin-5-amine. This reaction typically involves using thionyl chloride () under reflux conditions. The chlorination is performed in an inert solvent like dichloromethane or chloroform to facilitate the introduction of the chlorine atom at the 1-position of the isoquinoline ring.
Key Steps in Synthesis:
This method allows for efficient synthesis while minimizing by-products, making it suitable for laboratory-scale production.
The molecular structure of 1-Chloro-N-methylisoquinolin-5-amine features a chloro group attached to the isoquinoline ring system, specifically at the 1-position, along with a methyl group on the nitrogen atom. The structural representation can be described by its InChI key: NUCYYAGICQBTGB-UHFFFAOYSA-N
, which provides insight into its connectivity and stereochemistry.
Structural Characteristics:
InChI=1S/C10H9ClN2/c1-12-9-4-2-3-8-7(9)5-6-13-10(8)11/h2-6,12H,1H3
This structure highlights the presence of both aromatic and aliphatic components, contributing to its chemical properties and reactivity.
1-Chloro-N-methylisoquinolin-5-amine can participate in various chemical reactions due to its reactive chlorine atom. Notable reaction types include:
Nucleophilic Substitution:
The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to various substituted isoquinoline derivatives.
Oxidation:
The compound can undergo oxidation to form N-oxide derivatives using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction:
Reduction reactions can convert this compound into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reaction Conditions:
The mechanism of action for 1-Chloro-N-methylisoquinolin-5-amine involves its interaction with specific enzymes or receptors within biological systems. The chlorine atom at the 1-position and the methyl group on the nitrogen enhance its binding affinity to target molecules.
Upon binding to specific enzymes, this compound can modulate various signaling pathways that influence cellular functions such as proliferation and apoptosis. Its biochemical interactions may lead to inhibition or activation of enzyme activity, affecting metabolic pathways significantly .
1-Chloro-N-methylisoquinolin-5-amine is typically encountered as a solid at room temperature, with properties that include:
The chemical properties are characterized by:
The compound's reactivity profile indicates potential uses in various synthetic applications due to its ability to undergo nucleophilic substitution, oxidation, and reduction reactions.
1-Chloro-N-methylisoquinolin-5-amine has several applications in scientific research:
This compound's versatility makes it valuable across various fields, particularly where novel therapeutic agents are being developed.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: